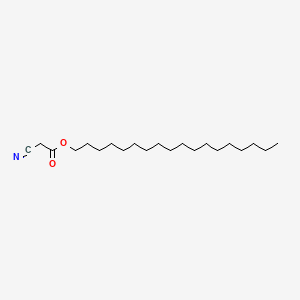
Octadecyl cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl cyanoacetate is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of an octadecyl group attached to the cyanoacetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl cyanoacetate typically involves the reaction of octadecyl alcohol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with octadecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl cyanoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octadecyl alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The active methylene group in cyanoacetates can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Hydrolysis: Cyanoacetic acid and octadecyl alcohol.
Substitution: Various substituted cyanoacetates.
Condensation: β-keto esters.
Applications De Recherche Scientifique
Octadecyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of octadecyl cyanoacetate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester moiety can undergo hydrolysis, releasing cyanoacetic acid, which can participate in various biochemical pathways. The octadecyl group imparts hydrophobic properties, making the compound useful in applications requiring amphiphilic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Butyl cyanoacetate
Comparison
Octadecyl cyanoacetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain cyanoacetates like methyl, ethyl, and butyl cyanoacetate. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
71888-58-9 |
|---|---|
Formule moléculaire |
C21H39NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
octadecyl 2-cyanoacetate |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21(23)18-19-22/h2-18,20H2,1H3 |
Clé InChI |
NNBNVJGHIBGDAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


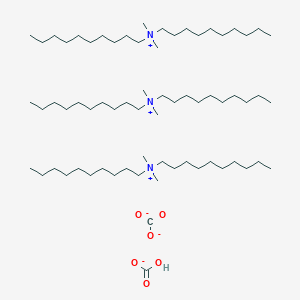

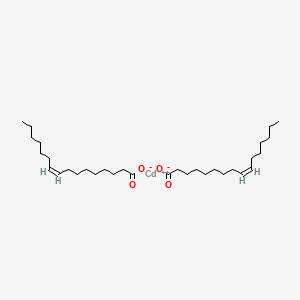
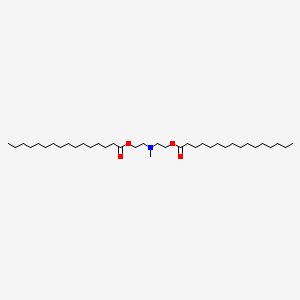
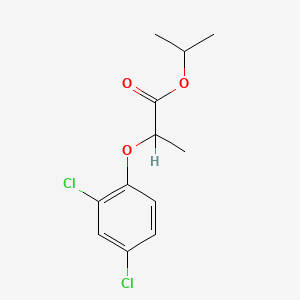
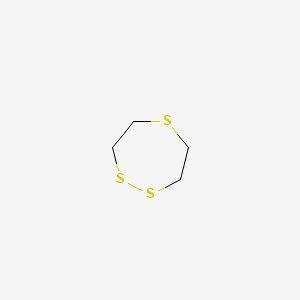
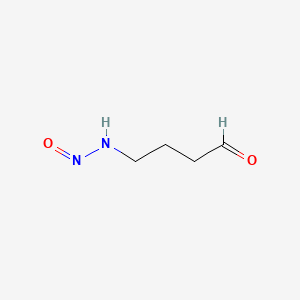


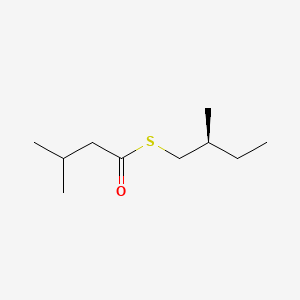
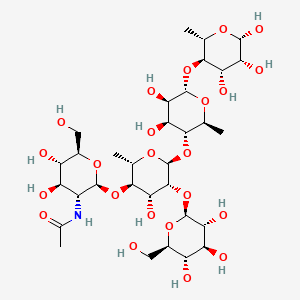
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)


